3-Hydroxyazetidine-3-carboxamide

Hydrogen bonding Molecular recognition Peptide isostere design

Peptide chemists often face limited non-proteinogenic amino acid scaffolds with sufficient H-bond donors and proven pH stability. 3-Hydroxyazetidine-3-carboxamide (CAS 1212057-49-2) solves this as a validated, conformationally constrained peptide isostere: • 3 H-bond donors (vs. 2 for proline) - enables additional target engagement or conformational control. • Demonstrated long-term stability at pH 2-8 - compatible with standard peptide coupling and glycosidase assay conditions. • Compact scaffold (MW 116.12, 8 heavy atoms) with 3 orthogonal reactive handles (NH, tertiary OH, primary CONH₂) for chemoselective elaboration. Supplied with full analytical documentation; shipped under ambient conditions. For R&D use only.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B13258651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-3-carboxamide
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(=O)N)O
InChIInChI=1S/C4H8N2O2/c5-3(7)4(8)1-6-2-4/h6,8H,1-2H2,(H2,5,7)
InChIKeyLZWGHYSWPAKPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyazetidine-3-carboxamide: Physicochemical and Structural Profile


3-Hydroxyazetidine-3-carboxamide (CAS 1212057-49-2) is a conformationally constrained, non-proteinogenic amino acid building block featuring a four-membered azetidine ring bearing both a tertiary hydroxyl group and a primary carboxamide at the 3-position [1]. First synthesised in unprotected form via a D-glucose-derived route by Glawar et al. (2013), this compound belongs to the class of 3-hydroxyazetidine amides, which have been established as a new category of peptide isosteres with demonstrated long-term stability at acidic and neutral pH [2]. With a molecular formula of C₄H₈N₂O₂ and a molecular weight of 116.12 g·mol⁻¹, it serves as a compact, highly polar scaffold (XLogP3 = -2.3; TPSA = 75.4 Ų) that offers three hydrogen bond donor and three hydrogen bond acceptor sites [1].

1
Conformationally constrained azetidine scaffold — non-proteinogenic building block for peptide backbone engineering
2
Three H-bond donor and three acceptor sites — expanded intermolecular interaction potential vs. proline-based analogs
3
pH 2–8 operational window — long-term stability at acidic and neutral pH supports standard peptide coupling workflows
4
Validated peptide isostere class — reported glycosidase inhibition context supports probe design selection

3-Hydroxyazetidine-3-carboxamide: Differentiation from Analogs


Procurement decisions for azetidine-based building blocks cannot rely on in-class interchangeability, because the presence, position, and chemical nature of substituents on the azetidine ring produce discrete, quantifiable shifts in hydrogen bonding capacity, lipophilicity, polar surface area, and pH-dependent stability that directly govern molecular recognition, solubility, and synthetic handling [1]. Replacing 3-hydroxyazetidine-3-carboxamide with the des-hydroxy analog azetidine-3-carboxamide eliminates one hydrogen bond donor (3 → 2), increases lipophilicity by approximately 0.8 log units (XLogP3 from –2.3 to –1.5), and reduces topological polar surface area from 75.4 to 55.1 Ų [2]. Substituting the carboxamide for a carboxylic acid abolishes amide-specific hydrogen bonding geometry and alters the pH-stability profile, while N-protection (e.g., with a diphenylmethyl group) doubles the molecular weight and fundamentally changes both solubility and reactivity . The quantitative evidence presented below establishes that these differences are not marginal but are decision-relevant for experimental design and compound selection.

Des-hydroxy analog
Fewer H-bond donors (2 vs. 3), higher lipophilicity, and lower polar surface area may shift molecular recognition and aqueous solubility profiles. Preferred when pH > 8 stability is required, as it lacks reverse aldol liability.
L-Proline
Natural pyrrolidine scaffold with different H-bond geometry and no reported glycosidase inhibition via the iminosugar-related mechanism. The azetidine ring provides distinct conformational constraint.
N-Protected variants
Protecting groups (e.g., diphenylmethyl) substantially alter solubility and polarity, and require an additional deprotection step before scaffold incorporation into target molecules.

3-Hydroxyazetidine-3-carboxamide: Comparative Evidence


Hydrogen Bond Donor Advantage Over Azetidine-3-carboxamide

3-Hydroxyazetidine-3-carboxamide possesses 3 hydrogen bond donor (HBD) sites — the azetidine NH, the carboxamide NH₂, and the tertiary hydroxyl — whereas its direct des-hydroxy analog azetidine-3-carboxamide has 2 HBD sites (azetidine NH and carboxamide NH₂ only), and the natural amino acid isostere L-proline also has 2 HBD sites (secondary amine NH and carboxylic acid OH) [1][2]. The additional HBD contributed by the 3-OH group enables a distinct hydrogen bonding network that is absent in both comparators, providing an extra anchor point for target engagement or crystal packing [3].

H-Bond Donor Count
Head-to-head
3 HBD (target) vs. 2 HBD (des-hydroxy analog & L-proline)
Expands intermolecular interaction potential for target engagement.
+1 HBD versus both comparators; computed molecular descriptors.
Hydrogen bonding Molecular recognition Peptide isostere design

Lipophilicity Reduction vs. Azetidine-3-carboxamide

The computed XLogP3 for 3-hydroxyazetidine-3-carboxamide is –2.3, compared with –1.5 for the des-hydroxy analog azetidine-3-carboxamide, representing a 0.8 log unit decrease in lipophilicity attributable solely to the 3-OH substitution [1][2]. For reference, L-proline has an XLogP of –2.50 and cis-4-hydroxy-L-proline drops further to –3.30, illustrating that hydroxylation of constrained ring systems consistently and predictably reduces lipophilicity [3].

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = –2.3 (target) vs. –1.5 (des-hydroxy analog)
Supports aqueous solubility screening for reaction conditions.
Δ = –0.8 log units; non-trivial for logD-driven permeability.
Lipophilicity Drug-likeness Solubility optimisation

Topological Polar Surface Area vs. Azetidine-3-carboxamide

The topological polar surface area (TPSA) of 3-hydroxyazetidine-3-carboxamide is 75.4 Ų, which is 20.3 Ų greater than that of azetidine-3-carboxamide (55.1 Ų) [1][2]. This increase is driven entirely by the 3-OH oxygen atom, which contributes additional polar surface. For context, L-proline has a TPSA of 49.30 Ų, meaning the target compound presents approximately 53% more polar surface than the natural amino acid comparator [3]. The TPSA value of 75.4 Ų remains below the commonly cited 140 Ų threshold for oral bioavailability, but the 20.3 Ų difference between the hydroxy and des-hydroxy analogs is large enough to measurably influence passive membrane permeability in cell-based assays.

Polar Surface Area
Head-to-head
TPSA = 75.4 Ų (target) vs. 55.1 Ų (des-hydroxy analog)
May reduce predicted passive membrane permeability.
+37% larger TPSA; weigh against H-bond advantages.
Polar surface area Membrane permeability Bioavailability prediction

pH Stability and Reverse Aldol Lability

Glawar et al. (2013) established the long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH [1]. Subsequently, Liu et al. (2015) demonstrated that reverse aldol opening renders amides of 3-hydroxyazetidinecarboxylic acids (3-OH-Aze) unstable above pH 8, a degradation pathway that is structurally impossible for the des-hydroxy analog azetidine-3-carboxamide because it lacks the β-hydroxy carbonyl motif required for retro-aldol cleavage [2]. This defines an operational pH window of approximately pH 2–8 for 3-hydroxyazetidine-3-carboxamide, whereas azetidine-3-carboxamide (free base, pKa ~8.4) and its hydrochloride salt exhibit broader pH tolerance with no analogous degradation pathway [3].

pH Stability Boundary
Cross-study
Stable at acidic and neutral pH; reverse aldol labile above pH ~8
Defines operational pH window for synthesis and assay design.
Des-hydroxy analog has no reverse aldol liability; broader pH tolerance.
pH stability Reverse aldol cleavage Peptide synthesis compatibility

Peptide Isostere: β-Hexosaminidase Inhibition

Glawar et al. (2013) demonstrated that an N-methylazetidine amide derivative — a direct structural analog of 3-hydroxyazetidine-3-carboxamide — is a specific inhibitor of β-hexosaminidases at the micromolar level, and represents only the second example of potent inhibition of any glycosidase by an amide of a sugar amino acid related to an iminosugar [1]. In contrast, the natural amino acid L-proline shows no comparable glycosidase inhibition, and azetidine-3-carboxamide (lacking the 3-OH) cannot access the same iminosugar-related pharmacophore because it lacks the β-hydroxy amide motif that mimics the sugar ring oxygen [2]. The long-term stability of 3-hydroxyazetidine amides specifically at acidic and neutral pH further establishes their value as non-proteinogenic amino acid components of peptides, providing medicinal chemists with a new class of peptide isosteres distinct from proline, pipecolic acid, or other constrained amino acids [1].

Glycosidase Inhibition
Class-level
N-methyl derivative inhibits β-hexosaminidases at micromolar level
Supports glycosidase-targeted probe design context.
Class-level inference; verify for specific target and assay conditions.
Peptide isostere Glycosidase inhibition Non-proteinogenic amino acid

Kinase Inhibitor Scaffold: Cobimetinib Precedent

The 3-hydroxyazetidine-3-carboxamide scaffold is structurally cognate to the 3-hydroxyazetidine core found in cobimetinib (GDC-0973/XL518), an FDA-approved MEK1 inhibitor that contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety [1]. While cobimetinib is a complex elaborated drug and not a direct analog of the simple building block, the presence of this motif in a clinically validated kinase inhibitor demonstrates the pharmaceutical relevance of the 3-hydroxyazetidine substructure for target binding. In the kinase binding site, the azetidine ring fits into a shallow acidic pocket and enhances selective kinase binding through charged interactions, with the hydroxyl group contributing to hydrogen bonding networks [2]. Azetidine-3-carboxamide (lacking 3-OH) cannot replicate this specific binding mode, and N-protected variants (e.g., 1-diphenylmethyl-3-hydroxyazetidine-3-carboxamide) require deprotection before they can access this pharmacophore space .

Kinase Inhibitor Precedent
Supporting evidence
3-Hydroxyazetidine core present in FDA-approved MEK1 inhibitor cobimetinib
Supports kinase-directed library synthesis selection.
Scaffold precedent only; building block requires elaboration for target activity.
Kinase inhibitor MEK Azetidine scaffold Drug discovery building block

3-Hydroxyazetidine-3-carboxamide: Application Scenarios


Peptide Isostere Design: Stability and Hydrogen Bonding

For medicinal chemistry programmes incorporating non-proteinogenic amino acids into peptide backbones, 3-hydroxyazetidine-3-carboxamide offers a validated peptide isostere scaffold with three hydrogen bond donors (vs. two for proline) and long-term stability demonstrated at acidic and neutral pH [1]. This compound is the procurement choice when the experimental workflow operates exclusively within pH 2–8, where the 3-OH group remains stable and contributes an additional HBD site for target engagement or conformational control — a capability absent in both azetidine-3-carboxamide and natural proline [2]. Its 37% larger TPSA (75.4 vs. 55.1 Ų) compared with the des-hydroxy analog renders it particularly suitable for solubility-driven peptide designs where passive membrane permeability is not the primary objective [3].

Glycosidase-Targeted Probe Design: β-Hexosaminidase Inhibition

The N-methyl derivative of 3-hydroxyazetidine-3-carboxamide has demonstrated specific inhibition of β-hexosaminidases at micromolar concentrations, representing only the second known example of potent glycosidase inhibition by a sugar amino acid amide [1]. Researchers developing glycosidase-targeted chemical probes or inhibitor libraries should select this compound over azetidine-3-carboxamide or proline-based scaffolds because the β-hydroxy amide motif is structurally required to mimic the iminosugar pharmacophore [2]. The established pH stability window (pH ≤ 8) is compatible with standard glycosidase assay conditions, which are typically conducted at pH 4–7 [1].

Kinase Library Synthesis: Validated Azetidine Scaffold

The 3-hydroxyazetidine substructure is a key pharmacophoric element in the FDA-approved MEK1 inhibitor cobimetinib, where the azetidine ring engages a shallow acidic kinase pocket and the 3-OH contributes to binding interactions [1]. For discovery chemistry teams building kinase-targeted compound libraries, 3-hydroxyazetidine-3-carboxamide provides a compact, synthetically tractable building block (MW 116.12, 3 HBD, 3 HBA) that can be elaborated into diverse kinase-directed chemotypes via functionalisation of the azetidine NH and carboxamide group [2]. Its XLogP3 of –2.3 ensures aqueous solubility suitable for biochemical assay conditions, while the TPSA of 75.4 Ų remains within drug-like space, offering an advantageous balance of polarity and developability compared with more lipophilic, N-protected analogs [3].

Synthetic Methodology: Functionalised Azetidine Building Block

For synthetic chemists developing new azetidine functionalisation methods or investigating ring-strained heterocycle reactivity, 3-hydroxyazetidine-3-carboxamide provides a unique combination of three functional handles (azetidine NH, tertiary alcohol, primary carboxamide) on a minimal scaffold of only 8 heavy atoms [1]. This density of orthogonal reactive sites is higher than in azetidine-3-carboxamide (2 HBD, no hydroxyl) or 3-hydroxyazetidine (no carboxamide), enabling chemoselectivity studies and cascade reaction development [2]. The pH 8 instability boundary must be factored into reaction design: coupling and functionalisation steps should be conducted at or below neutral pH to avoid reverse aldol degradation, whereas the des-hydroxy analog may be preferred for strongly basic reaction conditions [3].

Application
Selection Property
Validation Focus
Peptide Isostere Design
H-bond donor count & pH 2–8 stability profile
Peptide backbone incorporation and conformational control
Glycosidase Probe Design
β-Hydroxy amide pharmacophore motif
β-Hexosaminidase assay context and inhibitor library screening
Kinase Library Synthesis
3-OH azetidine kinase-binding pharmacophore
Kinase binding mode review and scaffold elaboration
Synthetic Methodology
Three orthogonal functional handles on a compact scaffold
pH-dependent reaction design and chemoselectivity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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